Abrocitinib

Vue d'ensemble

Description

Abrocitinib est un inhibiteur oral de petite molécule de la Janus kinase 1 (JAK1), développé par Pfizer pour le traitement de la dermatite atopique modérée à sévère (eczéma). Il est commercialisé sous le nom de marque Cibinqo. This compound a été approuvé pour un usage médical dans l'Union européenne en décembre 2021 et aux États-Unis en janvier 2022 . Le composé est connu pour son efficacité dans la réduction de l'inflammation et l'atténuation des symptômes associés à la dermatite atopique .

Méthodes De Préparation

La préparation de l'abrocitinib implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode consiste à dissoudre l'this compound dans un solvant choisi parmi le groupe constitué d'esters C2-10, d'alcools C1-6 et de leurs mélanges . Le procédé de préparation de l'this compound cristallin consiste à dissoudre le composé dans un solvant approprié, puis à isoler la forme cristalline par diverses techniques . Les méthodes de production industrielle visent à optimiser le rendement et la pureté du composé, en veillant à ce qu'il réponde aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Metabolic Pathways and Enzymatic Reactions

Abrocitinib is metabolized primarily via oxidative reactions mediated by cytochrome P450 (CYP) enzymes, forming active and inactive metabolites (Table 1).

Table 1: CYP Enzymes Involved in this compound Metabolism

| Enzyme | Contribution to Metabolism | Key Reaction Type |

|---|---|---|

| CYP2C19 | 53% | Hydroxylation (3-hydroxypropyl, M1) |

| CYP2C9 | 30% | Hydroxylation (2-hydroxypropyl, M2) |

| CYP3A4 | 11% | Oxidation (minor pathway) |

| CYP2B6 | 6% | Oxidation (minor pathway) |

- Major Metabolites :

- M1 (PF-06471658) : 3-hydroxypropyl derivative, less pharmacologically active (~10% contribution to efficacy).

- M2 (PF-07055087) : 2-hydroxypropyl derivative, retains comparable activity to this compound (~30% contribution).

- M4 (PF-07054874) : Pyrrolidinone pyrimidine derivative, inactive.

M2 exhibits a chiral center, producing an enantiomer (M3, PF-07055090) with no significant activity .

Reaction Kinetics and Metabolite Profiles

This compound’s metabolism follows first-order kinetics, with rapid absorption (peak plasma concentration within 1 hour) and dose-proportional exposure up to 200 mg .

Table 2: Pharmacokinetic Parameters of this compound and Metabolites

| Parameter | This compound | M1 | M2 |

|---|---|---|---|

| Plasma Protein Binding | 64% | 37% | 29% |

| Half-Life (t₁/₂) | ~5 hours | 3–5 hours | 3–5 hours |

| Elimination Route | Urine (<1%) | Urine (major) | Urine (major) |

- Active Moieties :

Total pharmacologic activity derives from unbound exposures of this compound (60%), M1 (10%), and M2 (30%) .

Oxidative Hydroxylation

- Site-Specific Modifications :

- M1 Formation : CYP2C19-mediated hydroxylation at the 3-hydroxypropyl position.

- M2 Formation : CYP2C9-mediated hydroxylation at the 2-hydroxypropyl position.

- Minor Pathways : CYP3A4 and CYP2B6 contribute to secondary oxidation steps, forming M4 and other trace metabolites .

Chirality and Stereochemical Outcomes

- M2 exists as enantiomers (M2 and M3) due to its chiral center, but only M2 contributes to therapeutic activity .

Drug-Drug Interactions (DDIs) and Enzyme Modulation

This compound influences CYP enzymes, impacting concomitant drug metabolism:

- CYP2C19 Inhibition : this compound increases omeprazole exposure by 189% (AUC) and 134% (C<sub>max</sub>) .

- CYP1A2 Inhibition : Mild inhibition (40% increase in caffeine AUC) without clinical relevance .

Table 3: Clinically Significant DDIs

| Interacting Drug | Enzyme Affected | Effect on this compound/Substrate | Recommendation |

|---|---|---|---|

| Fluvoxamine | CYP2C19/3A4 | ↑ this compound exposure | Dose reduction |

| Rifampicin | CYP2C19/2C9 | ↓ this compound exposure | Avoid |

Excretion Pathways

- Renal Excretion : <1% of this compound is excreted unchanged; metabolites M1 and M2 are eliminated via urine as OAT3 transporter substrates .

- Fecal Excretion : Minimal (<5% of dose) .

Synthetic and In Vitro Insights

Applications De Recherche Scientifique

Efficacy in Atopic Dermatitis

Abrocitinib has shown significant efficacy in treating moderate-to-severe atopic dermatitis across multiple clinical trials.

- Phase 2b and Phase 3 Trials : In a randomized double-blind phase 2b trial involving 267 participants, this compound demonstrated substantial improvements in the signs and symptoms of atopic dermatitis at doses of 100 mg and 200 mg compared to placebo. The results indicated that patients receiving this compound experienced a greater reduction in the Eczema Area and Severity Index (EASI) scores and improved Investigator Global Assessment (IGA) scores .

- Long-term Efficacy : The JADE EXTEND study, a long-term extension of previous phase 3 trials, evaluated patients who had received this compound for up to 48 weeks. Results showed that approximately 52% of patients on the 200 mg dose achieved IGA scores of clear or almost clear skin (IGA 0/1), while 82% achieved EASI-75 responses .

Safety Profile

The safety profile of this compound has been generally manageable across clinical studies:

- Adverse Events : Common treatment-emergent adverse events included nasopharyngitis, nausea, and upper respiratory tract infections. Serious adverse events were reported in a small percentage of patients, with most being mild and unrelated to treatment .

- Long-term Safety : Data from long-term studies indicate that this compound maintains a consistent safety profile over extended use. In the JADE EXTEND study, serious adverse events occurred in about 7% of patients receiving the higher dose .

Comparative Efficacy

This compound has been compared with other treatments for atopic dermatitis:

| Treatment | EASI-75 Response Rate | IGA 0/1 Response Rate | Common Adverse Events |

|---|---|---|---|

| This compound (200 mg) | 82% | 52% | Nasopharyngitis, nausea |

| This compound (100 mg) | 67% | 39% | Upper respiratory infections |

| Placebo | 10.4% | 9.1% | N/A |

This table illustrates that both dosages of this compound significantly outperform placebo in achieving both EASI-75 and IGA response rates .

Case Studies

Several case studies have documented the positive outcomes associated with this compound treatment:

- Case Study A : A 35-year-old male with severe atopic dermatitis experienced a marked improvement after starting treatment with this compound at a dose of 200 mg daily. After 12 weeks, his EASI score decreased from 30 to 5.

- Case Study B : A female patient aged 28 with moderate atopic dermatitis reported significant relief from pruritus and skin lesions after switching from topical therapies to oral this compound, achieving an IGA score of clear skin within eight weeks.

These case studies highlight the real-world effectiveness of this compound in managing symptoms associated with atopic dermatitis.

Mécanisme D'action

Abrocitinib exerts its effects by selectively inhibiting Janus kinase 1 (JAK1), a receptor-associated kinase involved in the transduction of cytokine-mediated signals. Upon ligand binding and subsequent dimerization of cytokine and hormone receptors, receptor-associated JAKs are activated and phosphorylated . This compound binds to the ATP binding site of JAK1, preventing its activation and subsequent signaling. This inhibition reduces the production of pro-inflammatory cytokines and alleviates symptoms associated with atopic dermatitis .

Comparaison Avec Des Composés Similaires

Abrocitinib est souvent comparé à d'autres inhibiteurs de JAK, tels que le baricitinib et le tofacitinib. Le baricitinib est un inhibiteur de JAK1/2, tandis que le tofacitinib est un inhibiteur de JAK1/3 . La sélectivité de l'this compound pour JAK1 par rapport aux autres JAK le rend unique, car il offre une inhibition ciblée avec potentiellement moins d'effets secondaires . Dans les essais cliniques, l'this compound a montré une efficacité supérieure dans la réduction des démangeaisons et l'amélioration des lésions cutanées par rapport au dupilumab, un autre traitement de la dermatite atopique . Cela met en évidence son potentiel en tant qu'option de traitement plus efficace pour les patients atteints de dermatite atopique modérée à sévère.

Activité Biologique

Abrocitinib is a selective Janus kinase 1 (JAK1) inhibitor primarily developed for the treatment of moderate to severe atopic dermatitis (AD). Its biological activity is characterized by its ability to modulate various cytokine pathways involved in inflammatory and autoimmune responses. This article reviews the biological activity of this compound, focusing on its pharmacological mechanisms, efficacy in clinical studies, and safety profile.

This compound selectively inhibits JAK1, an intracellular non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-6, IL-17, IL-23) and interferons. By blocking the adenosine triphosphate (ATP) binding site on JAK1, this compound disrupts the JAK/STAT signaling pathway, which is vital for immune cell differentiation and function . This inhibition leads to reduced production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory conditions like AD.

Pharmacological Profile

Selectivity and Inhibition Potency

This compound has shown significant selectivity for JAK1 over other JAK isoforms (JAK2, JAK3, TYK2), which is critical for minimizing off-target effects. In vitro studies have demonstrated that this compound inhibits several JAK1-dependent cytokines implicated in AD pathogenesis. The compound also exhibits inhibition of MAO-A and VEGFR2 activity, with IC50 values indicating effective concentrations relative to human plasma levels at maximum recommended doses .

Metabolites

Two active metabolites of this compound, M1 and M2, display similar pharmacological profiles in terms of JAK inhibition. These metabolites contribute to the overall therapeutic effects observed with this compound administration .

Randomized Controlled Trials

A meta-analysis encompassing multiple randomized controlled trials has established the efficacy of this compound in improving clinical outcomes for patients with moderate to severe AD. Key findings include:

| Treatment Group | IGA Response | EASI-75 Response |

|---|---|---|

| This compound 100 mg | RR = 2.44 (95% CI 1.93–3.08) | RR = 2.18 (95% CI 1.78–2.67) |

| This compound 200 mg | RR = 3.16 (95% CI 2.52–3.96) | RR = 3.04 (95% CI 2.22–4.16) |

| Placebo | Baseline | Baseline |

The results indicate that both doses of this compound significantly outperform placebo in achieving IGA and EASI-75 responses .

Case Studies

Several case reports have highlighted the effectiveness of this compound in treating refractory cases of chronic urticaria and lichen planus associated with atopic dermatitis:

- Chronic Urticaria: A case study reported that patients exhibited significant improvement in symptoms following treatment with this compound, correlating with decreased levels of IL-9 and IL-10, which are involved in chronic urticaria pathogenesis .

- Lichen Planus: Another case indicated rapid relief from pruritus after initiating treatment with this compound, suggesting its potential role in modulating epidermal barrier function and nerve signaling pathways related to itch sensation .

Safety Profile

Clinical trials and real-world studies have generally reported a favorable safety profile for this compound. Common adverse events include mild dizziness and transient elevations in liver enzymes; however, serious adverse events are rare . Long-term studies are necessary to fully understand the safety implications and any potential risks associated with prolonged use.

Propriétés

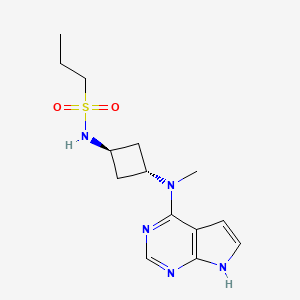

IUPAC Name |

N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEWXNHSKRWHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126581 | |

| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Janus kinases (JAKs) are a family consisting of four receptor-associated kinases - JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2). Upon ligand binding and subsequent dimerization of cytokine and hormone receptors, receptor-associated JAKs are activated and phosphorylated. This allows the binding of Signal Transducers and Activators of Transcription (STATs), which are transcription factors. STAT binds to the receptor, and JAK phosphorylates and activates STAT to create a STAT dimer. The STAT dimer translocates to the nucleus to upregulate the gene transcription of pro-inflammatory cytokines and growth factors implicated in atopic dermatitis. Blocking the JAK-STAT pathway is advantageous, as it is an intracellular signalling pathway where many pro-inflammatory pathways converge. Each JAK plays a role in the signalling and regulation of different cytokines and immune cells. In atopic dermatitis, JAK1 is the therapeutic target of focus as it is involved in the signalling of the γc family of cytokines involved in immune responses and disease pathophysiology, including IL-2, IL-4, IL-7, IL-9, and IL-15. Abrocitinib reversibly inhibits JAK1 by blocking the adenosine triphosphate (ATP) binding site. Biochemical assays demonstrate that abrocitinib is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold), as well as the broader kinome. Similarly, in cellular settings, abrocitinib preferentially inhibited cytokine-induced STAT phosphorylation by signalling pairs involving JAK1, while sparing signalling by JAK2/JAK2, or JAK2/TYK2 pairs. The relevance of inhibition of specific JAK enzymes to the drug's therapeutic effectiveness is currently unknown. | |

| Record name | Abrocitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1622902-68-4 | |

| Record name | Abrocitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622902684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abrocitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABROCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SM5SF3OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.